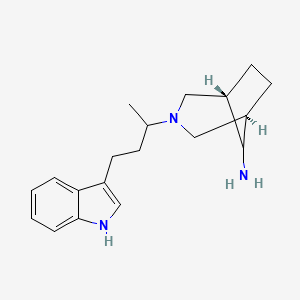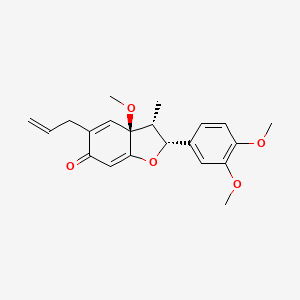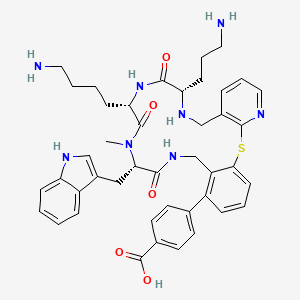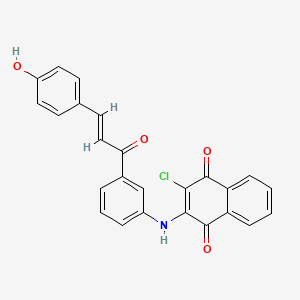
FGFR1 inhibitor 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fibroblast growth factor receptor 1 inhibitor 7 is a compound that targets the fibroblast growth factor receptor 1, a member of the receptor tyrosine kinase family. This receptor plays a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of fibroblast growth factor receptor 1 signaling is implicated in various cancers, making fibroblast growth factor receptor 1 inhibitor 7 a promising therapeutic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fibroblast growth factor receptor 1 inhibitor 7 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves:
- Formation of core structures through cyclization or condensation reactions.
- Functionalization of the core structure with specific substituents.
- Final coupling reactions to introduce the active pharmacophore .
Industrial Production Methods
Industrial production of fibroblast growth factor receptor 1 inhibitor 7 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Use of automated reactors for precise control of reaction parameters.
- Implementation of purification techniques such as crystallization or chromatography.
- Quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Fibroblast growth factor receptor 1 inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Applications De Recherche Scientifique
Fibroblast growth factor receptor 1 inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor-ligand interactions and signaling pathways.
Biology: Investigates the role of fibroblast growth factor receptor 1 in cell biology and disease mechanisms.
Medicine: Explores therapeutic potential in treating cancers with dysregulated fibroblast growth factor receptor 1 signaling.
Mécanisme D'action
Fibroblast growth factor receptor 1 inhibitor 7 exerts its effects by binding to the fibroblast growth factor receptor 1, inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation, differentiation, and survival. Key molecular targets and pathways include the mitogen-activated protein kinase and phosphoinositide 3-kinase-AKT signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Futibatinib: An irreversible inhibitor of fibroblast growth factor receptor 1-4 with potent antitumor activity.
Rogaratinib: A potent inhibitor of fibroblast growth factor receptor 1-4, effective in various tumors.
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor approved for treating urothelial carcinoma.
Uniqueness
Fibroblast growth factor receptor 1 inhibitor 7 is unique due to its high selectivity for fibroblast growth factor receptor 1, making it a valuable tool for studying specific receptor functions and therapeutic applications. Its distinct chemical structure and binding properties differentiate it from other inhibitors .
Propriétés
Formule moléculaire |
C25H16ClNO4 |
|---|---|
Poids moléculaire |
429.8 g/mol |
Nom IUPAC |
2-chloro-3-[3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C25H16ClNO4/c26-22-23(25(31)20-7-2-1-6-19(20)24(22)30)27-17-5-3-4-16(14-17)21(29)13-10-15-8-11-18(28)12-9-15/h1-14,27-28H/b13-10+ |
Clé InChI |
FYPVVCKYZMVQBR-JLHYYAGUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)/C=C/C4=CC=C(C=C4)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)C=CC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


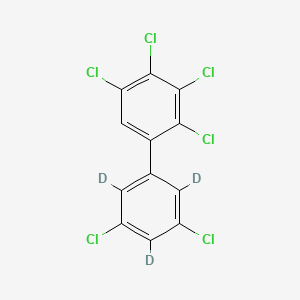
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
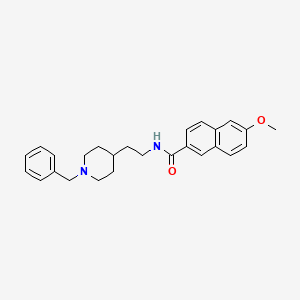
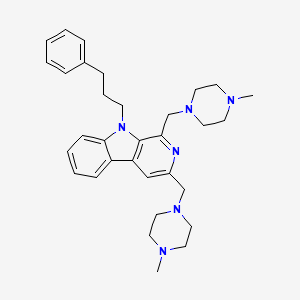
![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)
![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
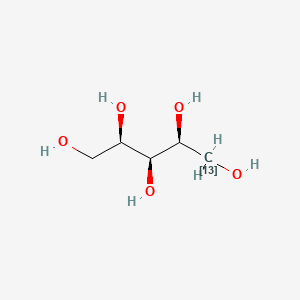
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)

